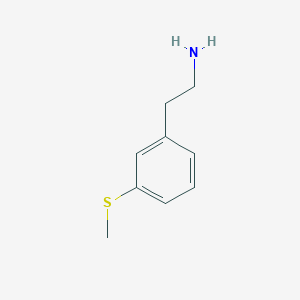

2-(3-(Methylthio)phenyl)ethanamine

Beschreibung

2-(3-(Methylthio)phenyl)ethanamine is a substituted phenethylamine derivative characterized by a methylthio (-SMe) group at the 3-position of the phenyl ring.

Eigenschaften

IUPAC Name |

2-(3-methylsulfanylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERPIGSYQCOWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303518 | |

| Record name | 3-(Methylthio)benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118468-20-5 | |

| Record name | 3-(Methylthio)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118468-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Aziridine Ring-Opening with Activated Aromatic Substrates

Adapted from thiophene-based syntheses, this method involves the use of activated aromatic intermediates to facilitate nucleophilic attack on aziridine derivatives. In the context of benzene systems, 3-(methylthio)phenyl Grignard or organolithium reagents are generated by treating 3-bromo-(methylthio)benzene with magnesium or lithium metal. The resulting aryl-metal species reacts with N-protected aziridines (e.g., N-Boc-aziridine) in anhydrous tetrahydrofuran at −78°C to 0°C, forming a C–N bond via ring-opening . Subsequent acidic deprotection (e.g., HCl in dioxane) yields the free amine.

Key Reaction Steps :

-

Activation :

-

Aziridine Addition :

-

Deprotection :

This method, adapted from thiophene ethylamine synthesis , achieves moderate yields (60–75%) but requires stringent anhydrous conditions and careful handling of reactive intermediates.

Copper-Catalyzed Thiolation of Aryl Boronic Acids

Inspired by difluoromethylthiolation techniques, this approach employs transition-metal catalysis to introduce the methylthio group. Starting with 3-boronic acid phenethylamine, N-(methylthio)phthalimide serves as the sulfur source in the presence of a copper(I) catalyst and 2,2′-bipyridine ligand . The reaction proceeds in diglyme at 60°C for 15 hours, followed by aqueous workup and chromatographic purification.

Optimized Conditions :

This method offers regioselectivity and compatibility with sensitive functional groups, though the preparation of the boronic acid precursor adds synthetic steps.

Nucleophilic Aromatic Substitution on Halogenated Precursors

A halogenated intermediate, such as 3-iodophenethylamine, undergoes substitution with sodium thiomethoxide (NaSCH) under Ullmann-type coupling conditions. Using a copper(I) catalyst in dimethylformamide (DMF) at 120°C, the iodine atom is replaced by the methylthio group .

Reaction Equation :

Challenges :

-

Limited reactivity of aryl halides necessitates high temperatures.

-

Competing side reactions (e.g., reduction of the iodide) may reduce yields (50–65%).

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Methylthio)phenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylthio group, forming the corresponding phenethylamine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Phenethylamine derivatives.

Substitution: Various substituted ethanamines.

Wissenschaftliche Forschungsanwendungen

2-(3-(Methylthio)phenyl)ethanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(3-(Methylthio)phenyl)ethanamine involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an agonist or antagonist at specific receptor sites, influencing biological pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Positional Isomers: 2C-T Series

The 2C-T family of compounds, such as 2-(2,5-dimethoxy-4-(methylthio)phenyl)ethanamine (2C-T) , shares a phenethylamine backbone with methylthio substitution. However, the methylthio group in 2C-T is located at the 4-position, accompanied by methoxy groups at the 2- and 5-positions. This positional difference alters receptor binding affinity and selectivity, as substituent placement significantly impacts interactions with serotonin receptors (e.g., 5-HT₂A) .

| Compound | Substituents (Position) | Key Properties |

|---|---|---|

| 2-(3-(Methylthio)phenyl)ethanamine | -SMe (3) | Moderate lipophilicity; electron-donating |

| 2C-T (2,5-Dimethoxy-4-(methylthio)) | -SMe (4), -OCH₃ (2,5) | High receptor affinity; psychedelic activity |

Substituent-Type Variations

Halogenated Derivatives

- 2-(3-Chlorophenyl)ethanamine (): The chloro (-Cl) group at the 3-position is electron-withdrawing, reducing electron density on the aromatic ring compared to methylthio. This decreases lipophilicity (Cl: LogP ~1.5 vs. SMe: LogP ~2.0) and may reduce CNS penetration .

Methoxy and Alkoxy Derivatives

Heterocyclic Analogs

- 2-(3-Thienyl)ethanamine (): Replacing the phenyl ring with thiophene introduces a heteroaromatic system.

Physicochemical and Pharmacological Implications

Electronic and Steric Effects

- Methylthio (-SMe): Electron-donating via resonance (+M effect), increasing electron density on the aromatic ring.

- Methoxy (-OCH₃) : Electron-donating but polar, reducing membrane permeability.

- Chloro (-Cl) and CF₃ : Electron-withdrawing, decreasing ring reactivity and altering metabolite formation .

Biologische Aktivität

Overview

2-(3-(Methylthio)phenyl)ethanamine, also known as a derivative of phenethylamine, is characterized by the presence of a methylthio group attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a compound of interest in various fields, including medicinal chemistry and pharmacology. The molecular formula for this compound is C9H13NS, and it has been investigated for its potential interactions with biological systems.

The compound exhibits several notable chemical characteristics:

- Molecular Weight : 169.27 g/mol

- IUPAC Name : 2-(3-methylsulfanylphenyl)ethanamine

- InChI Key : YERPIGSYQCOWLS-UHFFFAOYSA-N

These properties contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may function as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems and potentially modulating physiological responses. The methylthio group enhances its lipophilicity, which can affect its ability to cross biological membranes and interact with cellular targets.

Pharmacological Effects

Research has indicated that this compound may have significant effects on the central nervous system (CNS). Studies exploring its pharmacological profile suggest potential applications in treating mood disorders and neurodegenerative diseases due to its influence on neurotransmitter activity.

- Neurotransmitter Modulation : The compound has been shown to affect serotonin and dopamine levels, which are critical in mood regulation and cognitive functions.

- Potential Antidepressant Activity : Preliminary studies indicate that it may exhibit antidepressant-like effects in animal models, suggesting a role in mood enhancement.

Toxicological Studies

Toxicological assessments have evaluated the safety profile of this compound. These studies are crucial for understanding the compound's potential side effects and therapeutic window.

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects were observed at low to moderate doses. |

| Chronic Exposure | Long-term studies indicated potential neurotoxicity at high concentrations. |

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Case Study on Neuroprotection : A study demonstrated that administration of the compound in a rodent model of neurodegeneration resulted in reduced neuronal loss and improved cognitive function compared to controls.

- Behavioral Studies : In behavioral assays, animals treated with this compound displayed increased exploratory behavior, suggesting anxiolytic properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethanamine | Additional methoxy groups | Enhanced psychoactive effects |

| N,N-Diisopropylethylamine | Different alkyl substituents | Primarily used as a base in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.